molecular formula C13H9ClN2O3S3 B2809556 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 438034-37-8

5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2809556
CAS No.: 438034-37-8
M. Wt: 372.86
InChI Key: IPGZLVOKDZIOJC-UHFFFAOYSA-N
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Description

5-Chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and linked via a carboxamide bridge to a 5-chlorothiophene-2-carboxamide moiety. This structure combines pharmacophores known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S3/c1-22(18,19)7-2-3-8-10(6-7)21-13(15-8)16-12(17)9-4-5-11(14)20-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGZLVOKDZIOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring. One common approach is the cyclization of a suitable precursor containing sulfur and carbon atoms. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H13ClN4O5S3C_{15}H_{13}ClN_{4}O_{5}S_{3}, with a molecular weight of approximately 460.9 g/mol. It features a complex structure that includes a thiophene ring, a benzo[d]thiazole moiety, and multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, benzothiazole derivatives have been shown to induce apoptosis in human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines through mechanisms involving the inhibition of key signaling pathways such as NF-kB and PI3K-AKT .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been studied for their effectiveness against bacterial strains, with some compounds demonstrating notable inhibition of growth against resistant strains of bacteria . This opens avenues for developing new antibiotics based on the benzothiazole scaffold.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can modulate inflammatory pathways. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating chronic inflammatory diseases .

Neuroprotective Effects

Benzothiazole derivatives have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit amyloid-beta-induced apoptosis and oxidative stress in neuronal cells positions these compounds as candidates for further research in neuropharmacology .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors (FETs). Research into the synthesis of thiophene derivatives has shown promising results in enhancing the efficiency of organic solar cells .

Data Summary Table

Application AreaSpecific Use CaseFindings/ResultsReferences
Medicinal ChemistryAnticancer ActivityInduces apoptosis in PC-3 and MCF-7 cell lines
PharmacologyAnti-inflammatory EffectsInhibits pro-inflammatory cytokines
NeuropharmacologyNeuroprotective EffectsReduces amyloid-beta induced apoptosis
Material ScienceOrganic ElectronicsEnhances efficiency in organic photovoltaics

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of benzothiazole derivatives, researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity, providing a foundation for developing targeted cancer therapies.

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neuroprotection, researchers explored the effects of benzothiazole derivatives on SH-SY5Y neuroblastoma cells exposed to amyloid-beta. The study found that pre-treatment with these compounds significantly reduced markers of oxidative stress and apoptosis, suggesting potential therapeutic applications in Alzheimer's disease.

Mechanism of Action

The mechanism by which 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred biological activities of the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Inferred/Potential Activity References
Target Compound Benzo[d]thiazole + thiophene 6-methylsulfonyl, 5-chlorothiophene Antitumor, kinase inhibition (inferred) -
Rivaroxaban Oxazolidinone + thiophene Morpholinone, 4-(3-oxomorpholin-4-yl)phenyl Factor Xa inhibitor (explicit)
5f (N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide) Thiazole + thiophene 2,4-dichlorobenzyl, thiophene-carboxamide Cytotoxic, cytostatic (explicit)
Dasatinib (BMS-354825) Thiazole + pyrimidine Piperazinyl, hydroxyethyl, chloro-methylphenyl Anticancer (BCR-ABL kinase inhibitor)
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide Benzothiadiazole + thiophene 6-fluoro, 3-methyl, dioxido Enzyme inhibition (inferred)
Key Observations:

Halogenation (e.g., 5-chloro in the target vs. 6-fluoro in ’s compound) may influence electron-withdrawing effects, altering receptor affinity or metabolic stability .

Core Structure Variations :

  • Benzothiazole vs. Benzothiadiazole : The replacement of sulfur with an additional nitrogen in benzothiadiazole () could modulate redox properties or hydrogen-bonding interactions .
  • Thiophene vs. Pyrimidine : Pyrimidine-containing analogs like Dasatinib target kinase domains, whereas thiophene-carboxamides may favor protease or enzyme inhibition .

Biological Activity

5-Chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN2O3S4C_{16}H_{15}ClN_{2}O_{3}S_{4}, with a molecular weight of 447.0 g/mol. The structural components include a chloro group, a methylsulfonyl moiety, and a thiophene ring, which contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂O₃S₄
Molecular Weight447.0 g/mol
CAS Number955805-34-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the benzothiazole core followed by the introduction of the thiophene and carboxamide functionalities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have shown significant inhibitory effects on various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .

Case Study:
A study evaluated the activity of similar benzothiazole derivatives where compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against tyrosinase, indicating their potential in inhibiting melanin production in melanoma cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, thus reducing inflammation . The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a proposed mechanism for its anti-inflammatory effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
  • Cytokine Inhibition : By inhibiting cytokines, it modulates inflammatory responses.

Comparative Analysis with Related Compounds

To further understand its efficacy, a comparative analysis with related compounds is beneficial:

Compound NameIC50 (µM)Activity Type
This compoundNot specifiedAnticancer/Anti-inflammatory
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine1.61 - 1.98Tyrosinase Inhibitor
7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amineSimilar effectsAnticancer

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, and what are the critical optimization parameters?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2: Introduction of the methylsulfonyl group at the 6-position of the benzo[d]thiazole via oxidation of a thioether intermediate using hydrogen peroxide or other oxidizing agents .
  • Step 3: Coupling of the thiophene-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) or nucleophilic substitution .

Key Optimization Parameters:

  • Reaction Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Catalysts: Copper sulfate or palladium catalysts improve coupling yields in heterocyclic reactions .
  • Temperature Control: Reflux conditions (80–120°C) are often required for cyclization and amidation steps .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
  • NMR (¹H/¹³C):
    • Benzo[d]thiazole protons: Aromatic signals at δ 7.5–8.5 ppm (integration confirms substitution patterns) .
    • Methylsulfonyl group: Singlet at δ ~3.2 ppm (³H) for CH₃SO₂ .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 397.2 for C₁₄H₁₀ClN₃O₃S₂) .

Advanced: How do substituent modifications (e.g., methylsulfonyl vs. methoxy groups) on the benzo[d]thiazole ring influence bioactivity?

Answer:

  • Methylsulfonyl Group: Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibition) and increasing metabolic stability .
  • Methoxy Group: Electron-donating properties may reduce target affinity but improve solubility.
  • Case Study: Replacing methylsulfonyl with methoxy in analogous compounds reduced anticancer potency by ~40% in MCF-7 cell lines, highlighting the sulfonyl group’s role in hydrophobic interactions .

Advanced: What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity)?

Answer:

  • Dose-Response Profiling: Establish IC₅₀/EC₅₀ values across multiple assays (e.g., microbial MIC vs. mammalian cell viability) to differentiate selective toxicity .
  • Target-Specific Assays: Use enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms from off-target effects .
  • Structural Analog Comparison: Test derivatives with incremental modifications (e.g., halogenation at thiophene) to identify SAR trends .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability and charge distribution for target binding .
  • Docking Studies:
    • Step 1: Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .
    • Step 2: Prioritize derivatives with stronger hydrogen bonds (e.g., amide NH to kinase backbone) and lower binding energy scores (< -8 kcal/mol) .
  • ADMET Prediction: Tools like SwissADME assess logP (target ~2–3), solubility, and CYP450 interactions to reduce attrition in preclinical stages .

Basic: What are the common synthetic impurities or byproducts associated with this compound, and how are they controlled?

Answer:

  • Byproducts:
    • Unreacted Thiophene Precursor: Detected via HPLC retention time shifts .
    • Over-Oxidation Products: Sulfone derivatives from excessive sulfonyl group oxidation .
  • Mitigation Strategies:
    • Chromatographic Purification: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
    • Reaction Monitoring: TLC (Rf ~0.5 in ethyl acetate/hexane) ensures step completion .

Advanced: What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?

Answer:

  • Common Targets:
    • DNA Gyrase (Antimicrobial): Inhibition via sulfonyl group interaction with ATP-binding pocket .
    • Topoisomerase II (Anticancer): Intercalation stabilized by thiophene-carboxamide planar structure .
  • Redox Modulation: Thiazole and thiophene moieties participate in ROS generation, inducing apoptosis in cancer cells while disrupting microbial membranes .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-Deficient Thiazole Ring: The methylsulfonyl group withdraws electron density, activating the 2-position of the benzo[d]thiazole for nucleophilic attack (e.g., by amines or thiols) .
  • Thiophene Carboxamide: The electron-rich thiophene stabilizes transition states via resonance, facilitating SNAr reactions at ambient temperatures .

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